![molecular formula C17H22ClNO2 B325236 2-(4-chloro-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B325236.png)
2-(4-chloro-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenoxy group and a cyclohexenyl ethyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide typically involves the following steps:
Preparation of 4-chloro-2-methylphenol: This can be achieved through the chlorination of 2-methylphenol (o-cresol) using chlorine gas in the presence of a catalyst.
Formation of 4-chloro-2-methylphenoxyacetic acid: The 4-chloro-2-methylphenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the phenoxyacetic acid derivative.
Amidation Reaction: The phenoxyacetic acid derivative is then reacted with 2-cyclohex-1-en-1-ylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for hydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Epoxides, diols, or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Polymer Science: It may serve as a monomer or additive in the synthesis of specialty polymers.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation of its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Agriculture: Possible use as a herbicide or pesticide.
Materials Science: Application in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-methylphenoxy)acetic acid: A precursor in the synthesis of the target compound.
N-(2-cyclohex-1-en-1-ylethyl)acetamide: A structurally related acetamide without the phenoxy group.
4-chloro-2-methylphenol: A simpler phenolic compound used in the synthesis.
Uniqueness
The uniqueness of 2-(4-chloro-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide lies in its combined structural features, which may confer specific chemical reactivity and biological activity not observed in simpler or structurally different compounds.
Properties
Molecular Formula |
C17H22ClNO2 |
|---|---|
Molecular Weight |
307.8 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C17H22ClNO2/c1-13-11-15(18)7-8-16(13)21-12-17(20)19-10-9-14-5-3-2-4-6-14/h5,7-8,11H,2-4,6,9-10,12H2,1H3,(H,19,20) |
InChI Key |
WAJNSYHHIWFHBN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCCC2=CCCCC2 |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCCC2=CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(phenoxyacetyl)amino]-N-phenylbenzamide](/img/structure/B325154.png)
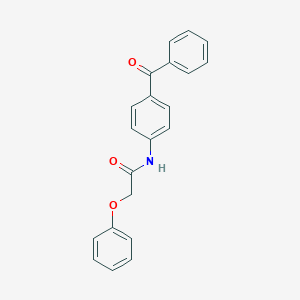
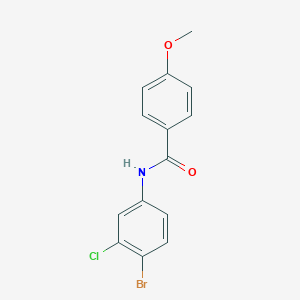
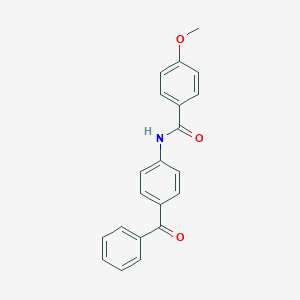
![4-methoxy-N-{2-[(4-methoxybenzoyl)anilino]ethyl}-N-phenylbenzamide](/img/structure/B325162.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-phenoxyacetamide](/img/structure/B325163.png)
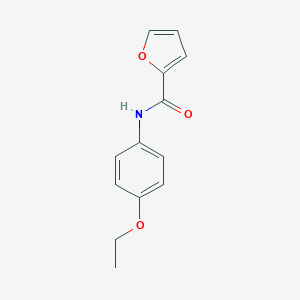
![[1,1'-BIPHENYL]-4-YL 2-(4-CHLOROPHENOXY)ACETATE](/img/structure/B325166.png)
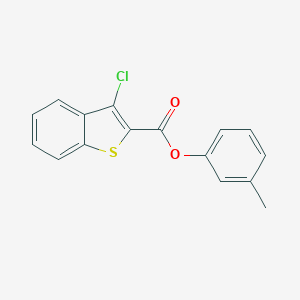
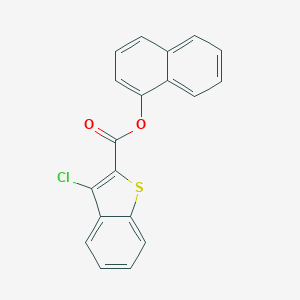
![METHYL 4-(4-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}BUTANAMIDO)BENZOATE](/img/structure/B325174.png)
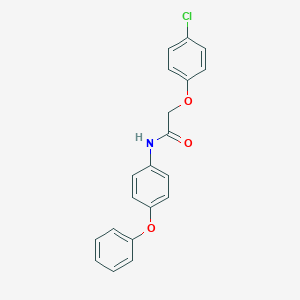
![N,N'-bis[2-(1-cyclohexen-1-yl)ethyl]terephthalamide](/img/structure/B325178.png)
![Propyl 4-[(diphenylacetyl)amino]benzoate](/img/structure/B325181.png)
